3-amino-N-(6-cyano-1,3-benzodioxol-5-yl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(6-cyano-1,3-benzodioxol-5-yl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a cyano group, and a thieno[2,3-b]pyridine core, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(6-cyano-1,3-benzodioxol-5-yl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but common methods include stirring without solvent at room temperature or using a steam bath at 70°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems, such as palladium-catalyzed amination, can be employed to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(6-cyano-1,3-benzodioxol-5-yl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
3-amino-N-(6-cyano-1,3-benzodioxol-5-yl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-N-(6-cyano-1,3-benzodioxol-5-yl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-[6-Amino-3-(1,3-benzodioxol-5-yl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 4-morpholinecarboxylate
- N-(1,3-benzodioxol-5-yl)-3-cyano-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
Uniqueness
3-amino-N-(6-cyano-1,3-benzodioxol-5-yl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and heterocyclic structure. This uniqueness contributes to its potential as a versatile compound in various scientific research applications .
Properties
Molecular Formula |
C19H16N4O3S |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-amino-N-(6-cyano-1,3-benzodioxol-5-yl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H16N4O3S/c1-8-9(2)15-16(21)17(27-19(15)22-10(8)3)18(24)23-12-5-14-13(25-7-26-14)4-11(12)6-20/h4-5H,7,21H2,1-3H3,(H,23,24) |
InChI Key |
QKFVFMVGWWYUOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)NC3=CC4=C(C=C3C#N)OCO4)C |
Origin of Product |
United States |
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